molecular formula C23H36N2O4 B12431459 Eliglustat-d4

Eliglustat-d4

Cat. No.: B12431459
M. Wt: 408.6 g/mol
InChI Key: FJZZPCZKBUKGGU-WZDONLKGSA-N
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Description

Eliglustat-d4 is a deuterated form of eliglustat, a small-molecule oral glucosylceramide synthase inhibitor. Eliglustat is primarily used for the treatment of Gaucher disease type 1, a rare genetic disorder characterized by the accumulation of glucosylceramide in various organs due to the deficiency of the enzyme glucosylceramidase . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of eliglustat.

Chemical Reactions Analysis

Types of Reactions: Eliglustat-d4 undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Eliglustat-d4 is widely used in scientific research for various applications, including:

    Chemistry: Studying the metabolic pathways and pharmacokinetics of eliglustat.

    Biology: Investigating the biological effects of glucosylceramide synthase inhibition.

    Medicine: Developing new treatments for Gaucher disease and other lysosomal storage disorders.

    Industry: Enhancing the production and purification processes for eliglustat.

Comparison with Similar Compounds

Eliglustat-d4 is unique in its deuterated form, which allows for more precise studies of its pharmacokinetics and metabolic pathways. Similar compounds include:

    Miglustat: Another glucosylceramide synthase inhibitor used for the treatment of Gaucher disease.

    Imiglucerase: An enzyme replacement therapy for Gaucher disease.

    Velaglucerase alfa: Another enzyme replacement therapy for Gaucher disease.

Compared to these compounds, this compound offers the advantage of oral administration and a more favorable safety profile .

Properties

Molecular Formula

C23H36N2O4

Molecular Weight

408.6 g/mol

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-pyrrolidin-1-yl-1-(2,2,3,3-tetradeuterio-1,4-benzodioxin-6-yl)propan-2-yl]octanamide

InChI

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1/i14D2,15D2

InChI Key

FJZZPCZKBUKGGU-WZDONLKGSA-N

Isomeric SMILES

[2H]C1(C(OC2=C(O1)C=CC(=C2)[C@H]([C@@H](CN3CCCC3)NC(=O)CCCCCCC)O)([2H])[2H])[2H]

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Origin of Product

United States

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